molecular formula C11H11NO4 B8489985 Methyl 4-cyano-3,5-dimethoxybenzoate

Methyl 4-cyano-3,5-dimethoxybenzoate

Cat. No.: B8489985
M. Wt: 221.21 g/mol
InChI Key: LULYLEXGEGAASW-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3,5-dimethoxybenzoate is a synthetically versatile benzoate ester intended for research and development purposes. This compound integrates three key functional groups—a benzoate ester, two methoxy ethers, and a nitrile—on a single aromatic ring, making it a valuable and multifunctional synthetic intermediate . Its primary research application is as a key building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . The electron-withdrawing nitrile group and the electron-donating methoxy groups influence the reactivity of the aromatic ring, allowing for selective functionalization at specific positions. Researchers can exploit this to develop novel chemical entities, such as potential active pharmaceutical ingredients (APIs) or functional materials. The ester group can be hydrolyzed to the corresponding carboxylic acid, while the nitrile can serve as a precursor to convert into other functional groups like carboxylic acids or amides . This compound is provided as a high-purity material to ensure consistency and reliability in experimental results. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a controlled laboratory setting .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 4-cyano-3,5-dimethoxybenzoate

InChI

InChI=1S/C11H11NO4/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-5H,1-3H3

InChI Key

LULYLEXGEGAASW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C#N)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and research findings for methyl 4-cyano-3,5-dimethoxybenzoate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications/Biological Activity References
This compound C₁₁H₁₁NO₄ 221.21 (theoretical) -CN Predicted high polarity due to -CN group; potential electron-withdrawing effects. Likely utility in cross-coupling reactions (inferred from bromo analog); toxicity profile uncertain. N/A
Methyl 4-chloro-3,5-dimethoxybenzoate C₁₀H₁₁ClO₄ 230.37 -Cl UV λmax = 217, 263, 301 nm; HR-ESI-MS: [M+H]⁺ at m/z 231.4012. Isolated from Dentipellis fragilis; no explicit bioactivity reported.
Methyl 4-bromo-3,5-dimethoxybenzoate C₁₀H₁₁BrO₄ 275.10 -Br LogP = 2.53; HPLC retention time = 8.56 min. Used in Suzuki-Miyaura vinylation reactions; electron-withdrawing ester enhances reactivity.
Methyl 4-hydroxy-3,5-dimethoxybenzoate (Methyl syringate) C₁₀H₁₂O₅ 212.20 -OH Density = 1.2 g/cm³; melting point = 103–107°C; phytotoxic at 10–1000 μM. TRPA1 agonist; laccase mediator; inhibits cress seedling growth (root length reduction).
Methyl 4-acetoxy-3,5-dimethoxybenzoate C₁₂H₁₄O₆ 254.24 -OAc Dihedral angle between benzene and ester planes = 4.0°; crystallographically characterized. Structural studies highlight steric effects of acetoxy group.

Chemical Reactivity

  • Electron-Withdrawing Effects: The cyano group in this compound is a stronger electron-withdrawing substituent compared to -Cl or -Br. This may enhance reactivity in cross-coupling reactions, as seen in methyl 4-bromo-3,5-dimethoxybenzoate, where the electron-withdrawing ester facilitates Suzuki-Miyaura vinylation .
  • Steric Considerations : The 3,5-dimethoxy groups create ortho-ortho' steric hindrance, which slows reactions in bulky substrates. However, substituents like -CN may mitigate this by polarizing the aromatic ring .

Physical Properties

  • Crystallography : Methyl 4-acetoxy-3,5-dimethoxybenzoate exhibits a near-planar benzene-ester conformation (4.0° dihedral angle), whereas bulky substituents like -OAc introduce perpendicular orientations (81.5° dihedral angle) . The linear -CN group in the target compound may favor planar geometry.

Preparation Methods

Bromination of 4-Aminobenzoic Acid

The synthesis begins with bromination of 4-aminobenzoic acid using bromine in methanol at 40–50°C, yielding 4-amino-3,5-dibromobenzoic acid. This step achieves regioselective dibromination due to the directing effect of the amino group.

Methoxylation via Alkali Methylate

The dibrominated intermediate undergoes methoxylation with sodium methoxide (10-fold excess) in dimethylformamide (DMF) or dimethylacetamide (DMAc) at reflux (80–100°C) in the presence of Cu₂O. The reaction replaces bromine atoms with methoxy groups, forming 4-amino-3,5-dimethoxybenzoic acid. DMF acts as both solvent and acylating agent, with intermediates undergoing hydrolysis during workup.

Cyanation via Sandmeyer Reaction

The amino group in 4-amino-3,5-dimethoxybenzoic acid is converted to cyano via diazotization followed by treatment with CuCN. The diazonium salt, generated using NaNO₂ and HCl at 0–5°C, reacts with CuCN in aqueous medium to yield 4-cyano-3,5-dimethoxybenzoic acid.

Esterification with Methanol

The carboxylic acid is esterified using methanol and sulfuric acid under reflux (65–70°C) for 6–8 hours, achieving >90% yield. Alternative catalysts like thionyl chloride or DCC/DMAP are also effective but less economical.

Key Data:

StepReagents/ConditionsYield
BrominationBr₂, MeOH, 40–50°C85%
MethoxylationNaOMe, Cu₂O, DMF, reflux78%
CyanationNaNO₂, HCl, CuCN, 0–5°C65%
EsterificationMeOH, H₂SO₄, reflux92%

Copper-Mediated Directed C–H Cyanation

Substrate Preparation

Methyl 3,5-dimethoxybenzoate is synthesized via methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate and K₂CO₃ in acetone at 60°C.

Ortho-Selective Cyanation

A Cu/dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine) system enables C–H cyanation at the 4-position. Ethyl cyanoformate serves as the cyanating agent in acetonitrile at 150°C under air. The dtbbpy ligand enhances regioselectivity by coordinating to Cu and directing cyanation to the ortho position relative to methoxy groups.

Optimization Insights:

  • AgOAc (20 mol%) accelerates the reaction by facilitating Cu(II)/Cu(III) redox cycles.

  • Exclusion of acetate buffers minimizes side reactions like acetoxylation.

Yield: 84% isolated yield after column chromatography.

Photochemical Nickel-Catalyzed Cyanation

Aryl Halide Precursor

Methyl 3,5-dimethoxy-4-bromobenzoate is prepared via bromination of methyl 3,5-dimethoxybenzoate using NBS (N-bromosuccinimide) in CCl₄ under UV light.

Nickel-Catalyzed Cyanation

A NiI₂/dtbbpy catalytic system with (TMS)₃SiH as a reductant enables cyanation under 390–395 nm LED irradiation. The reaction proceeds via a radical mechanism, with CO (50 bar) enhancing catalytic turnover.

Conditions:

  • Solvent: Toluene

  • Temperature: 50°C

  • Time: 16 hours

Yield: 71%.

Comparison of Methods

MethodAdvantagesLimitationsIndustrial Viability
Bromination-MethoxylationHigh yields, scalableMulti-step, toxic intermediatesModerate
C–H CyanationAtom-economical, fewer stepsHigh ligand costLimited
Photochemical NiMild conditions, functional group toleranceSpecialized equipmentLow

Emerging Strategies

Flow Chemistry

Continuous-flow systems for diazotization-cyanation reduce hazardous intermediate accumulation, improving safety.

Enzymatic Cyanation

Preliminary studies suggest nitrilases can introduce cyano groups under aqueous conditions, though yields remain low (<30%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-cyano-3,5-dimethoxybenzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Esterification : React 4-cyano-3,5-dimethoxybenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux. Monitor reaction completion via TLC or HPLC .
  • Yield Optimization : Adjust molar ratios (e.g., 1:5 acid-to-methanol), temperature (60–80°C), and catalyst concentration. Purity is confirmed via recrystallization from ethanol/water mixtures .
    • Key Considerations :
  • Avoid over-esterification by controlling reaction time (typically 6–12 hours).
  • Use anhydrous conditions to minimize hydrolysis of the nitrile group.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the identity and purity of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Expect signals for methoxy (δ ~3.8–3.9 ppm), aromatic protons (δ ~7.2–7.5 ppm), and ester carbonyl (δ ~165–170 ppm). The nitrile group does not show protons but may influence aromatic splitting patterns .
  • IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch), ~1720 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-O of methoxy) .
  • Mass Spectrometry : Molecular ion peak at m/z 235 (C₁₁H₁₁NO₄⁺) and fragmentation patterns reflecting loss of methoxy (–OCH₃) or cyano (–CN) groups .

Advanced Research Questions

Q. How do crystallographic studies resolve ambiguities in the molecular structure of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from ethanol. Use SHELXL for refinement, focusing on resolving disorder in methoxy or cyano groups .
  • Key Parameters : Report bond lengths (e.g., C≡N: ~1.15 Å) and angles (e.g., O–C–O ester: ~120°) to validate geometry .
    • Challenges :
  • Twinning or poor crystal quality may require data collection at low temperatures (100 K) .

Q. What strategies address discrepancies between computational and experimental spectroscopic data for this compound?

  • Approach :

  • DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with experimental NMR shifts. Adjust solvent models (e.g., PCM for DMSO or CDCl₃) .
  • Validation : Cross-check IR vibrational modes with computed spectra using Gaussian or ORCA software .

Q. How do substituent effects (cyano vs. methoxy) influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Mechanistic Insights :

  • The electron-withdrawing cyano group activates the ester toward nucleophilic attack, while methoxy groups donate electrons, stabilizing intermediates.
  • Experimental Design : Compare reaction rates with analogs (e.g., Methyl 3,5-dimethoxybenzoate) under identical conditions (e.g., hydrolysis in NaOH/EtOH) .

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